6H-Dibenzo(b,d)pyran-6-one, specifically the compound 3-(1,1-dimethylheptyl)-1,9-dihydroxy-, is a derivative of dibenzo[b,d]pyran. It is classified under the broader category of organic compounds known as flavonoids, which are polyphenolic compounds widely recognized for their diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic properties.
The synthesis of 6H-Dibenzo(b,d)pyran-6-one derivatives typically involves multi-step organic reactions. One common method includes the condensation of phenolic compounds with carbonyl compounds under acidic conditions. The general steps include:
The synthesis parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product.
The molecular formula for 6H-Dibenzo(b,d)pyran-6-one is with a molecular weight of approximately 220.27 g/mol. The structure features a dibenzo[b,d]pyran core with hydroxyl groups at the 1 and 9 positions and a branched alkyl chain at the 3 position.
Key structural characteristics include:
6H-Dibenzo(b,d)pyran-6-one can undergo various chemical reactions typical for flavonoids:
The mechanism of action for 6H-Dibenzo(b,d)pyran-6-one derivatives is primarily linked to their interaction with biological targets such as enzymes and receptors. Key points include:
The physical properties of 6H-Dibenzo(b,d)pyran-6-one include:
Chemical properties include:
The scientific applications of 6H-Dibenzo(b,d)pyran-6-one derivatives are diverse:
The dibenzo[b,d]pyran scaffold—a tricyclic framework fusing two benzene rings with a central pyran moiety—has been a cornerstone of cannabinoid pharmacology since the isolation of Δ9-tetrahydrocannabinol (THC) from Cannabis sativa. Early pharmacological interest focused on psychoactive derivatives targeting central cannabinoid receptors. However, synthetic efforts in the 1970s–1990s revealed that strategic modifications could decouple therapeutic effects from psychotropic activity. Seminal work documented in patents like US3968125A and US4024275A demonstrated that hexahydro derivatives of dibenzo[b,d]pyran exhibited anxiolytic, hypotensive, and analgesic properties without pronounced CNS effects [3] [5]. This shift catalyzed exploration into oxidized variants, particularly 6H-dibenzo[b,d]pyran-6-ones, where the pyran ring is replaced by a lactone.
The evolution toward 6-oxo derivatives was driven by their enhanced metabolic stability and peripheral selectivity. Unlike traditional cannabinoids, lactone-containing analogs resist rapid deactivation by cytochrome P450 enzymes, prolonging their in vivo activity. By the early 2000s, researchers at academic institutions like Northeastern University’s Center for Drug Discovery began systematic investigations into dibenzo[b,d]pyran-6-ones bearing C3 alkyl side chains. This work identified 3-(1,1-dimethylheptyl)-1,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one (AM-1714) as a highly selective CB2 receptor ligand, marking a departure from psychotropic CB1-targeting scaffolds [8]. This selectivity aligned with emerging evidence that CB2 activation modulates immune responses and pain pathways—a therapeutic niche unexploited by classical cannabinoids.
Table 1: Key Milestones in Dibenzo[b,d]pyran-Based Drug Development
Time Period | Development Phase | Key Advances |
---|---|---|
1970s–1980s | Natural Product Exploration | Isolation of THC; Characterization of psychotropic effects mediated via CB1 |
1990s | Synthetic Hexahydro Derivatives | US4024275A/US3968125A: Non-psychoactive dihydroxyhexahydropyran antihypertensives [3] [5] |
Early 2000s | Oxidized Lactone Scaffolds | Synthesis of 6H-dibenzo[b,d]pyran-6-ones; AM-1714 as first CB2-selective agonist |
2010s–Present | Side-Chain Optimization | Cannabilactones with cyclopentyl/cyano modifications (e.g., AM-4346) [8] |
The pharmacological profile of AM-1714 (C₂₂H₂₆O₄, MW 354.4 g/mol) is inextricably linked to its distinct molecular architecture. Three features underpin its bioactivity: the lactone core, para-hydroxylation pattern, and branched alkyl side chain.
Lactone Core and Electronic Effects
The 6H-dibenzo[b,d]pyran-6-one scaffold replaces the reducible pyran ring in classical cannabinoids with a conjugated lactone system. This imparts planarity to the tricyclic system and introduces a hydrogen-bond-accepting carbonyl (C6=O). X-ray crystallography confirms that the lactone oxygen participates in intramolecular interactions with the C1/C9 hydroxyls, stabilizing a semi-quinoid configuration. This electronic redistribution enhances binding to the CB2 receptor’s orthosteric site, which favors planar, oxygen-rich ligands [8]. Additionally, the lactone’s hydrolytic stability—unlike ester-based prodrugs—ensures metabolic persistence in inflammatory microenvironments where esterases abound .
Ortho-Dihydroxy Motif: Beyond Antioxidant Capacity
The 1,9-dihydroxy substitution creates an ortho-diphenol (catechol-like) system on the terminal aromatic ring. While such groups often confer antioxidant activity via radical scavenging, in AM-1714, they mediate receptor-ligand hydrogen bonding. Molecular dynamics simulations reveal that the C9 hydroxyl forms a salt bridge with CB2’s Lys109, while the C1 hydroxyl coordinates Ser285—residues critical for receptor activation [8]. Notably, monohydroxy analogs (e.g., 3,9-dihydroxy variants lacking C1-OH) show 10-fold reduced CB2 affinity, underscoring this motif’s indispensability [4].
C3 Side Chain: Steric and Hydrophobic Determinants
The 3-(1,1-dimethylheptyl) side chain—a hallmark of synthetic cannabinoids—anchors AM-1714 within CB2’s hydrophobic pocket. The gem-dimethyl group induces conformational rigidity, preventing free rotation of the heptyl tail and maintaining an extended, linear conformation. This sterically blocks access to CB1’s narrower ligand-binding cavity (selectivity ratio: CB2/CB1 > 100 for AM-1714) . Recent structure-activity relationship (SAR) studies have explored modifications here:
Table 2: Impact of Structural Modifications on CB2 Receptor Affinity
Compound | C3 Side Chain | CB2 Ki (nM) | Selectivity (CB2/CB1) | Key Property |
---|---|---|---|---|
AM-1714 | 1,1-Dimethylheptyl | 14.2* | >100 | Prototype CB2 agonist; Peripheral analgesic |
AM-4346 | 1-Cyano-1-cyclopentylhexyl | 4.9 (mCB2) | 131 (vs. rCB1) | Enhanced solubility; Reduced species difference [8] |
3,9-Dihydroxy-6H-dibenzo[b,d]pyran-6-one | None | >1,000 | — | Low affinity (highlights need for C3 chain) [4] |
*Value approximated from cannabilactone studies [8]
Synthetic Accessibility and Pharmacophore Modeling
AM-1714 is synthesized via a multi-step sequence starting from substituted resorcinol derivatives. Key steps include:
This modular route allows diversification at C1/C9 (phenolic protection/deprotection) and C3 (alkyl chain length/terminal groups). Pharmacophore models position the C3 side chain, C1 hydroxyl, and lactone carbonyl as three-point anchors for CB2 agonism. Notably, replacing the heptyl chain with shorter (C5) or less branched groups diminishes activity, while lengthening it (C9) enhances lipophilicity without affinity gains [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7